![molecular formula C14H20N2OS B7560733 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)
3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a spirocyclic compound that belongs to the class of azaspiro compounds. 5]undecan-3-yl(1,3-thiazol-4-yl)methanone.
Mécanisme D'action
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It also exhibits cytotoxic effects on cancer cells. It has been shown to reduce inflammation and pain in animal models of inflammation. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone in lab experiments include its potential therapeutic properties and its ease of synthesis. It can be synthesized in good yields and purified by recrystallization or column chromatography. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone. These include:
1. Further characterization of the mechanism of action of this compound.
2. Evaluation of the potential therapeutic properties of this compound in various disease models.
3. Development of more efficient synthesis methods for this compound.
4. Investigation of the toxicity and safety profile of this compound.
5. Exploration of the potential use of this compound as a lead compound for the development of new drugs.
6. Study of the structure-activity relationship of this compound and its analogs.
Conclusion:
In conclusion, 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone is a spirocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. It can be synthesized in good yields and exhibits antimicrobial, antitumor, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various physiological processes. There are several future directions for the study of this compound, including further characterization of its mechanism of action and evaluation of its potential therapeutic properties in various disease models.
Méthodes De Synthèse
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone involves the condensation of 3-aminocyclohexanone with 4-isothiocyanatothiazole in the presence of a base. The reaction takes place under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is obtained in good yields and can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. It also exhibits neuroprotective and analgesic effects.
Propriétés
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-13(12-10-18-11-15-12)16-8-6-14(7-9-16)4-2-1-3-5-14/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYITDLEPBLHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

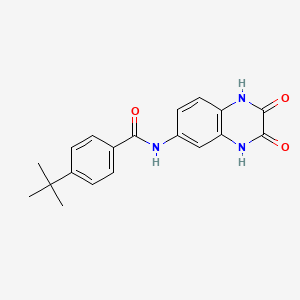
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)
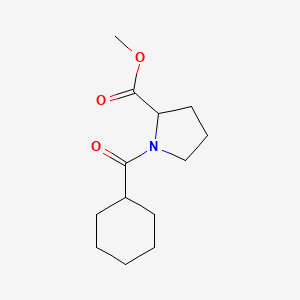
![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
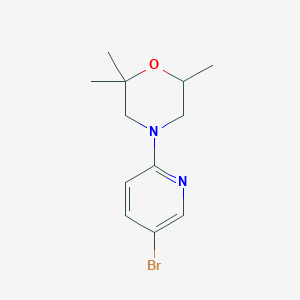
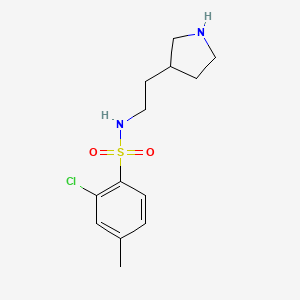
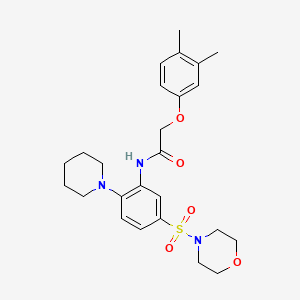
![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
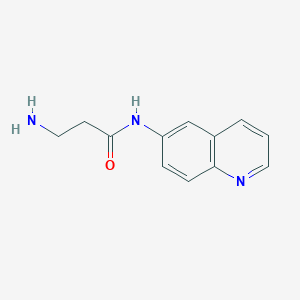
![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
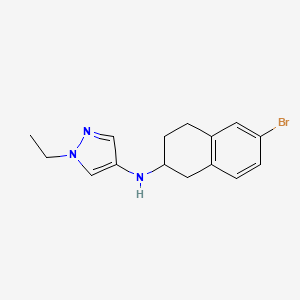
![2-[(4-Bromothiophen-2-yl)methyl-methylamino]butanamide](/img/structure/B7560728.png)